N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound that features a benzothiazole moiety linked to a thienopyridine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Formation of the Thienopyridine Ring: This involves the cyclization of a suitable precursor, such as a thienylamine, with a pyridine derivative.
Coupling Reaction: The final step involves coupling the benzothiazole and thienopyridine moieties via an acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines.
Substitution: This can involve the replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and alkyl halides (for alkylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial agent, showing activity against various bacterial strains.
Material Science: It can be used in the development of new materials with unique electronic properties.
Biological Research: It can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets. For example, it can inhibit bacterial growth by targeting bacterial enzymes or cell wall synthesis . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is unique due to its specific combination of benzothiazole and thienopyridine moieties, which confer distinct electronic and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15N3OS2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C16H15N3OS2/c20-15(10-19-7-5-13-11(9-19)6-8-21-13)18-16-17-12-3-1-2-4-14(12)22-16/h1-4,6,8H,5,7,9-10H2,(H,17,18,20) |
InChI Key |
YGUUBUPZTAOBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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